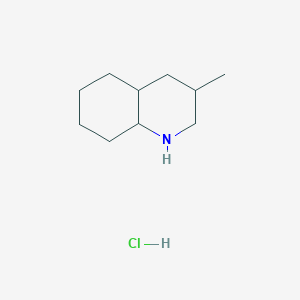

3-Methyl-decahydro-quinoline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-8-6-9-4-2-3-5-10(9)11-7-8;/h8-11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMMHGNFSPBCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCCCC2NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159010-32-8 | |

| Record name | 3-methyl-decahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl Decahydro Quinoline Hydrochloride

Stereoselective Synthesis of Decahydroquinoline (B1201275) Ring Systems

Asymmetric Hydrogenation Routes to Decahydroquinolines

Asymmetric hydrogenation of quinoline (B57606) precursors represents a powerful and atom-economical approach to introduce chirality into the decahydroquinoline framework. This method often involves a two-step reduction process to achieve full saturation of the heterocyclic and carbocyclic rings.

A notable strategy involves the diastereoselective hydrogenation of quinolines bearing a chiral auxiliary. thieme-connect.com In an initial step, hydrogenation of a 2-oxazolidinone-substituted quinoline using Adam's catalyst (PtO₂) can yield the corresponding 5,6,7,8-tetrahydroquinoline (B84679) with good diastereoselectivity. The chiral auxiliary, although distant, effectively influences the stereochemical outcome of the reduction of the carbocyclic ring. thieme-connect.com The second hydrogenation, often employing a different catalyst such as Rhodium on carbon (Rh/C), reduces the heterocyclic ring to afford the decahydroquinoline. thieme-connect.com This second step can also facilitate the cleavage of the chiral auxiliary, directly providing the enantiomerically enriched decahydroquinoline core. thieme-connect.com This two-stage approach allows for the controlled formation of four new stereocenters. thieme-connect.com

Catalytic asymmetric hydrogenation of the quinoline carbocycle has also been achieved with high chemoselectivity. rsc.org Utilizing a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, the reduction can be directed to selectively hydrogenate the carbocyclic ring of 8-substituted quinolines, yielding chiral 5,6,7,8-tetrahydroquinolines with good enantiomeric ratios. rsc.org Subsequent reduction of the pyridine (B92270) ring would complete the synthesis of the decahydroquinoline skeleton. Furthermore, various iridium complexes with chiral phosphorus-containing ligands have proven effective for the highly enantioselective hydrogenation of a wide range of 2-alkyl-substituted quinoline derivatives. dicp.ac.cn

| Catalyst | Substrate | Product | Stereoselectivity |

| Adam's catalyst (PtO₂) | 2-oxazolidinone-substituted quinolines | 5,6,7,8-Tetrahydroquinolines | Diastereomeric ratios up to 89:11 thieme-connect.com |

| Rh/C | 5,6,7,8-Tetrahydroquinolines | Decahydroquinolines | Enantiomeric excesses up to 99% thieme-connect.com |

| Ru(η³-methallyl)₂(cod)–PhTRAP | 8-substituted quinolines | Chiral 5,6,7,8-tetrahydroquinolines | Up to 91:9 er rsc.org |

| Ir/(R)-MeO-BIPHEP with iodine | 2-substituted quinolines | 1,2,3,4-Tetrahydroquinolines | High enantioselectivity dicp.ac.cn |

Cycloaddition Reactions in the Construction of Decahydroquinoline Cores

Cycloaddition reactions, particularly the Diels-Alder and aza-Diels-Alder reactions, are powerful tools for the construction of the six-membered rings of the decahydroquinoline core, often establishing multiple stereocenters in a single step.

The Diels-Alder reaction between a conjugated diene and a dienophile can be employed to form the carbocyclic ring of the decahydroquinoline system. nih.gov For instance, the reaction of a suitably substituted diene with acrolein can yield a predominantly cis-substituted cyclohexene (B86901) derivative, which serves as a precursor to the decahydroquinoline ring. nih.gov The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a nitrogen atom, is particularly useful for synthesizing six-membered heterocyclic rings.

The aza-Diels-Alder reaction, also known as the Povarov reaction, provides a direct route to tetrahydroquinoline structures, which can be subsequently reduced to decahydroquinolines. researchgate.netnih.gov This reaction typically involves the [4+2] cycloaddition of an electron-rich alkene or alkyne (the dienophile) with an imine (the aza-diene) generated in situ from an aniline (B41778) and an aldehyde. nih.gov The use of a Lewis acid mediator, such as BF₃·OEt₂, is common to facilitate the reaction. nih.gov The versatility of the Povarov reaction allows for the synthesis of a wide range of substituted quinolines. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Diels-Alder | Substituted diene + Acrolein | cis-Cyclohexene derivative | Forms the carbocyclic ring precursor nih.gov |

| Aza-Diels-Alder (Povarov) | Aniline + Aldehyde + Alkyne | Tetrahydroquinoline | Direct synthesis of the heterocyclic core researchgate.netnih.gov |

Intramolecular Cyclization Strategies for Ring Formation

Intramolecular cyclization reactions offer a high degree of control in the formation of the bicyclic decahydroquinoline system, often proceeding with excellent diastereoselectivity. These strategies typically involve the formation of one of the rings from a pre-existing, suitably functionalized single ring precursor.

One effective approach is the intramolecular aza-Michael addition. researchgate.net In this strategy, a piperidine (B6355638) ring bearing an unsaturated side chain can undergo a base-promoted cyclization to form the second ring of the decahydroquinoline system. researchgate.net This process can be highly diastereoselective, with the stereochemistry of the final product being controlled by the geometry of the starting materials. researchgate.net

Domino reactions that combine multiple bond-forming events in a single pot provide an efficient route to complex molecules. A one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction promoted by a base like lithium hydroxide (B78521) can lead to the formation of enantiopure cis-decahydroquinolines. researchgate.netdatapdf.com This powerful sequence can generate three new stereocenters in a single operation. researchgate.net Another strategy involves a zirconium-mediated cyclization of unsaturated α,α'-disubstituted piperidines to afford 2,5-disubstituted decahydroquinolines. researchgate.net

| Strategy | Key Transformation | Precursor | Product |

| Intramolecular aza-Michael addition | Base-promoted cyclization | Piperidine with unsaturated side chain | Decahydroquinoline researchgate.net |

| Domino Reaction | Robinson annulation/intramolecular aza-Michael | Acyclic tosylamine-tethered β-keto ester | cis-5-Oxodecahydroquinoline researchgate.net |

| Zirconium-mediated cyclization | Reductive cyclization | Unsaturated α,α'-disubstituted piperidine | 2,5-Disubstituted decahydroquinoline researchgate.net |

Installation of the Methyl Group at C-3 Position

The introduction of the methyl group at the C-3 position with the desired stereochemistry is a crucial step in the synthesis of 3-Methyl-decahydro-quinoline hydrochloride. This can be achieved either through stereocontrolled methylation of a pre-formed ring system or by functionalizing the ring after its construction.

Stereocontrolled Methylation Approaches

Directing the methylation to the C-3 position with high stereocontrol often requires the use of substrates with pre-existing stereocenters or the application of chiral catalysts. While specific examples for the direct stereocontrolled methylation at C-3 of a decahydroquinoline are not abundant in the reviewed literature, related strategies on quinoline precursors can be considered.

For instance, the C-3 functionalization of quinoline N-oxides has been achieved through a gold-catalyzed reaction. researchgate.net This method allows for the introduction of various nucleophiles at the C-3 position. While direct methylation was not demonstrated, this approach could potentially be adapted for the introduction of a methyl group or a precursor that can be converted to a methyl group. The reaction proceeds through a C-2 auration followed by a concerted C-3 nucleophilic addition. researchgate.net Subsequent reduction of the functionalized quinoline to the decahydroquinoline would place the methyl group at the desired position.

Post-Cyclization Functionalization for Methyl Group Introduction

Introducing the methyl group after the decahydroquinoline core has been assembled is an attractive strategy, particularly for late-stage functionalization. Modern C-H activation and functionalization methods offer powerful tools for this purpose.

A regioselective and chemoselective oxidative C(sp³)–H methylation method has been developed that is suitable for the late-stage functionalization of complex molecules, including saturated heterocycles like decahydroquinoline. nih.govnih.gov This two-step process involves an initial C-H hydroxylation, often directed by a manganese catalyst such as Mn(CF₃PDP), followed by methylation of the resulting hydroxyl group. nih.gov The hydroxylation tends to occur at the most electron-rich and least sterically hindered position. nih.gov The subsequent methylation can be achieved using a mild organoaluminum reagent in the presence of a Lewis acid or a fluorine source to activate the intermediate hemiaminal. nih.govnih.gov This methodology allows for the selective methylation of cyclic amines, including decahydroquinoline, in moderate to good yields. nih.gov

| Method | Description | Key Reagents | Applicability |

| Gold-catalyzed C3-H functionalization | Functionalization of quinoline N-oxides at the C-3 position prior to full reduction. | Gold catalyst, Nucleophile | Potential for introducing a methyl group or its precursor at C-3 of the quinoline ring. researchgate.net |

| Late-stage oxidative C(sp³)–H methylation | Two-step process of C-H hydroxylation followed by methylation. | Mn(CF₃PDP), Organoaluminum reagent | Direct methylation of the pre-formed decahydroquinoline ring system. nih.govnih.gov |

Formation of the Hydrochloride Salt

The conversion of the free base of 3-Methyl-decahydro-quinoline to its hydrochloride salt is a critical step in its purification and handling. This process involves a fundamental acid-base reaction and subsequent crystallization.

The formation of this compound is governed by the principles of acid-base chemistry. The decahydroquinoline ring system contains a basic nitrogen atom that readily reacts with an acid, such as hydrochloric acid (HCl), in a neutralization reaction. reddit.com In this reaction, the lone pair of electrons on the nitrogen atom accepts a proton (H+) from the hydrochloric acid, forming a positively charged ammonium (B1175870) ion and a chloride anion. reddit.com This results in the formation of the hydrochloride salt.

The position of the equilibrium in this reaction is dependent on the relative strengths of the acid and the base. Decahydroquinolines are aliphatic amines and are therefore relatively strong bases. The pKa of the conjugate acid of a typical decahydroquinoline is in the range of 10-11, similar to other saturated cyclic amines. The addition of a strong acid like HCl, which has a negative pKa, ensures that the equilibrium lies far to the right, leading to complete protonation of the amine and formation of the salt.

The protonation state of the molecule is thus a critical consideration. The hydrochloride salt exists as an ion pair in the solid state and in solution. The presence of the positive charge on the nitrogen atom significantly influences the physical and chemical properties of the compound, including its solubility, melting point, and stability, often making it more water-soluble and crystalline compared to the free base.

Crystallization is a key technique for the purification of this compound, allowing for the isolation of the compound in a highly pure, crystalline form. Several methodologies can be employed for the crystallization of hydrochloride salts. syrris.com

One common method is cooling crystallization . This involves dissolving the crude hydrochloride salt in a suitable solvent at an elevated temperature to form a saturated solution. As the solution is gradually cooled, the solubility of the salt decreases, leading to the formation of crystals. The choice of solvent is crucial and is often an alcohol, such as isopropanol (B130326), or a mixture of solvents like isopropanol and water. google.com

The selection of the appropriate crystallization conditions, including the solvent system, temperature profile, and rate of cooling or anti-solvent addition, is critical for obtaining crystals of the desired size, shape, and purity. The process is often optimized to maximize yield and crystal quality. After crystallization, the purified salt is typically collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum.

| Crystallization Method | Typical Solvents | Key Parameters |

| Cooling Crystallization | Isopropanol, Ethanol, Water-alcohol mixtures | Temperature gradient, Cooling rate |

| Anti-solvent Crystallization | Methanol/Diethyl ether, Ethanol/Ethyl acetate | Rate of anti-solvent addition, Solvent ratio |

| Evaporation Crystallization | Solvents with moderate volatility | Rate of evaporation, Temperature |

Novel Synthetic Pathways and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of novel and more sustainable methods for the synthesis of decahydroquinoline derivatives. These approaches aim to improve efficiency, reduce environmental impact, and provide better control over the reaction process.

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for the preparation of complex molecules like 3-Methyl-decahydro-quinoline. nih.gov Enzymes can be used to introduce chirality and functional groups with high regio- and stereoselectivity, often under mild reaction conditions. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of quinoline and its derivatives to minimize the environmental impact of chemical processes. ijpsjournal.com These principles focus on the use of renewable resources, the reduction of waste, and the use of less hazardous chemicals. nih.gov

In the context of decahydroquinoline synthesis, green chemistry approaches can be implemented in several ways. One approach is the use of environmentally benign solvents, such as water or ethanol, in place of hazardous organic solvents. arabjchem.org The development of catalytic methods that utilize abundant and non-toxic metals is another key aspect of green chemistry. For example, iron-catalyzed reactions have been explored for the synthesis of quinoline derivatives.

Furthermore, energy-efficient techniques such as ultrasound-assisted synthesis can be employed to accelerate reaction rates and improve yields, often under milder conditions than traditional heating. nih.gov The application of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, is another green synthetic strategy that can improve atom economy and reduce the number of synthetic steps. researchgate.net

| Green Chemistry Principle | Application in Decahydroquinoline Synthesis |

| Use of Greener Solvents | Replacement of chlorinated solvents with water, ethanol, or ionic liquids. arabjchem.org |

| Use of Efficient Catalysts | Development of reactions using non-toxic and abundant metal catalysts like iron. |

| Energy Efficiency | Application of microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov |

| Atom Economy | Design of multicomponent reactions to maximize the incorporation of starting materials into the final product. researchgate.net |

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the optimization and scale-up of chemical reactions. mdpi.com In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. This technology offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to readily automate and scale up production. researchgate.net

The synthesis of quinoline and its derivatives can be significantly improved using flow chemistry. For example, classic quinoline syntheses like the Doebner-Miller reaction can be performed in a flow reactor with improved yield and selectivity. researchgate.net The precise control over reaction parameters, such as temperature, pressure, and residence time, allows for the fine-tuning of the reaction to minimize the formation of byproducts.

A continuous flow process for the synthesis of a 3-methyl-quinoline precursor could involve pumping the starting materials through a heated reactor coil containing a solid-supported catalyst. The product stream would then continuously exit the reactor and could be directed to an in-line purification unit. This approach not only improves the efficiency and safety of the synthesis but also allows for the rapid optimization of reaction conditions. vapourtec.com More complex, multi-step syntheses can also be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. rsc.org

Stereochemical Investigations of 3 Methyl Decahydro Quinoline Hydrochloride

Diastereoisomeric and Enantiomeric Forms of 3-Methyl-decahydro-quinoline

The decahydroquinoline (B1201275) ring system contains two bridgehead carbon atoms where the two six-membered rings are fused. This fusion can be either cis or trans, leading to two fundamental diastereomeric series. The introduction of a methyl group at the 3-position further increases the number of possible stereoisomers.

The different stereoisomers of 3-methyl-decahydro-quinoline arise from the relative configurations at the chiral centers. The cis and trans isomers of decahydroquinoline are diastereomers and cannot be interconverted without breaking and reforming chemical bonds. libretexts.org Within both the cis and trans series, the addition of a methyl group at the C-3 position creates another chiral center, leading to further diastereomeric possibilities.

The identification and separation of these stereoisomers typically rely on chromatographic and spectroscopic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly with chiral stationary phases, are powerful tools for separating diastereomers and enantiomers. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for elucidating the relative stereochemistry of the separated isomers by analyzing chemical shifts and coupling constants.

For instance, in the synthesis of decahydroquinoline alkaloids, the separation of diastereomeric intermediates is a critical step. mdpi.com The characterization of these separated isomers is often accomplished using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of different protons within the molecule, thereby establishing their relative stereochemistry. mdpi.com

Table 1: Stereochemical Configurations of 3-Methyl-decahydro-quinoline

| Stereochemical Feature | Description | Resulting Isomers |

| Ring Fusion | The manner in which the two six-membered rings are joined. | cis-Decahydroquinoline (B84933) and trans-Decahydroquinoline (Diastereomers) |

| Methyl Group Position | The orientation of the methyl group at the C-3 position. | For each ring fusion isomer, additional diastereomers are possible depending on the methyl group's orientation relative to other substituents. |

| Enantiomers | Non-superimposable mirror images. | Each chiral isomer exists as a pair of enantiomers. |

Once the diastereomers have been separated, the resolution of the remaining racemic mixtures into their individual enantiomers is the next challenge. Optical resolution is the process of separating a racemate into its constituent enantiomers. nih.gov A common and effective method for the resolution of racemic amines like 3-methyl-decahydro-quinoline is through the formation of diastereomeric salts.

This technique involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base.

Common chiral resolving agents for amines include tartaric acid derivatives, such as dibenzoyl tartaric acid (DBTA) and di-p-toluoyl tartaric acid (DPTA), as well as other chiral acids like camphorsulfonic acid and mandelic acid. The choice of resolving agent and solvent system is often determined empirically to achieve the most efficient separation.

Conformational Analysis of the Decahydroquinoline Ring System

The decahydroquinoline ring system is not planar and exists in various three-dimensional conformations. The most stable conformation for a six-membered ring is the chair conformation. fiveable.me In decahydroquinoline, both six-membered rings adopt chair conformations, leading to a "twin-chair" arrangement. rsc.org

In the cis-fused decahydroquinoline system, the two chair conformations can interconvert in a process known as a ring flip or chair-chair interconversion. libretexts.orglibretexts.org This is a rapid process at room temperature where one chair conformation flips into the other, causing the axial substituents to become equatorial and vice versa. fiveable.melibretexts.org The energy barrier for this interconversion is relatively low, typically in the range of 10-12 kcal/mol for cyclohexane (B81311). fiveable.me

In contrast, the trans-fused decahydroquinoline system is a much more rigid structure. libretexts.org The trans-fusion locks the two rings into a specific chair-chair conformation, and ring flipping is not possible without breaking bonds. libretexts.org This conformational rigidity has significant implications for the orientation of substituents on the ring system.

The presence of a methyl group on the decahydroquinoline ring system can significantly influence the conformational equilibrium. In general, substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric strain. An axial substituent experiences 1,3-diaxial interactions, which are repulsive steric interactions with the other axial substituents on the same side of the ring.

In the case of 3-methyl-decahydro-quinoline, the methyl group will preferentially occupy an equatorial position in the most stable conformation. rsc.org This preference can shift the equilibrium between the two possible chair conformations in the cis-isomer to favor the conformer where the methyl group is equatorial. The magnitude of this effect, known as the A-value, is a measure of the energy difference between the axial and equatorial conformations of a substituent. The addition of a methyl group can induce a favorable conformational change that enhances binding to a target protein, a phenomenon that can be particularly effective when the methyl group is ortho to an aryl ring. nih.gov

The preferred conformation of 3-methyl-decahydro-quinoline can be influenced by its physical state (solution or solid) and the nature of the solvent. In solution, the molecule is in a dynamic equilibrium between different conformations, with the most stable conformer being the most populated. NMR spectroscopy is a primary tool for studying these conformational equilibria in solution. rsc.orgrsc.orgrsc.org For cis-decahydroquinoline, one twin-chair conformation is preferred, which allows the nitrogen lone pair to occupy the more hindered 'inside' position. rsc.org However, when the nitrogen is protonated, as in the hydrochloride salt, the two chair conformations become degenerate. rsc.org

Table 2: Key Concepts in the Stereochemical Analysis of 3-Methyl-decahydro-quinoline

| Concept | Description | Significance for 3-Methyl-decahydro-quinoline |

| Diastereomers | Stereoisomers that are not mirror images of each other. | cis and trans ring fusions create diastereomers. The methyl group at C-3 introduces further diastereomeric possibilities. |

| Enantiomers | Non-superimposable mirror-image stereoisomers. | Each chiral isomer of 3-methyl-decahydro-quinoline exists as a pair of enantiomers. |

| Optical Resolution | The process of separating a racemate into its individual enantiomers. | Crucial for obtaining enantiomerically pure samples for further study. |

| Conformational Isomers | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | The decahydroquinoline ring system exists primarily in chair conformations. |

| Chair-Chair Interconversion | The process of one chair conformation flipping into another. | Occurs in cis-decahydroquinoline, allowing substituents to switch between axial and equatorial positions. Blocked in the rigid trans-isomer. |

Absolute and Relative Configuration Determination Methodologies

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgdtu.dk This differential absorption, or VCD spectrum, is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters.

The application of VCD to a molecule like 3-Methyl-decahydro-quinoline hydrochloride would involve the following steps:

Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of this compound would be recorded in a suitable solvent.

Computational Modeling: Density Functional Theory (DFT) calculations would be performed to predict the theoretical VCD spectra for all possible stereoisomers of the compound. nih.gov This involves generating the low-energy conformations for each isomer and calculating their corresponding VCD spectra.

Spectral Comparison: The experimentally measured VCD spectrum is then compared with the computationally predicted spectra. A good agreement between the experimental spectrum and the calculated spectrum for a specific stereoisomer allows for the unambiguous assignment of its absolute configuration. nih.gov

VCD is particularly advantageous for studying molecules in their solution state, which is often more biologically relevant than the solid state.

| Parameter | Description | Typical Data for a Chiral Amine Hydrochloride |

| Wavenumber (cm⁻¹) | The frequency of the vibrational mode. | 1000-1600 |

| ΔA (x 10⁻⁵) | The differential absorbance, which can be positive or negative. | -5 to +5 |

| Assignment | The specific molecular vibration corresponding to the VCD signal (e.g., C-H bend, N-H bend). | C-N stretch, C-H rock |

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that provides information about the absolute configuration of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized ultraviolet and visible light, which excites electrons to higher energy states. nih.gov The resulting ECD spectrum is characterized by positive or negative Cotton effects, which are directly related to the stereochemistry of the molecule. nih.gov

For this compound, the ECD analysis would proceed as follows:

Experimental Spectrum: The ECD spectrum of a purified stereoisomer would be measured in a transparent solvent.

Quantum Chemical Calculations: Time-dependent density functional theory (TD-DFT) calculations are used to predict the ECD spectra for the possible absolute configurations of the molecule.

Comparison and Assignment: The experimental ECD spectrum is overlaid with the calculated spectra. The absolute configuration is assigned based on the best match between the experimental and theoretical curves. researchgate.netbeilstein-journals.org

ECD is a highly sensitive technique that can be used with small sample quantities. nih.gov

| Parameter | Description | Illustrative Data for a Bicyclic Amine |

| Wavelength (nm) | The wavelength of the electronic transition. | 200-300 |

| Δε (M⁻¹cm⁻¹) | The molar circular dichroism, indicating the strength and sign of the Cotton effect. | -10 to +10 |

| Transition | The nature of the electronic transition (e.g., n → σ, π → π). | n → σ* |

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of chiral molecules. mdpi.comnih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact determination of the spatial arrangement of every atom in the molecule, including the relative and absolute stereochemistry. mdpi.comnih.gov

The process for determining the absolute configuration of this compound using this method would involve:

Crystallization: Growing a high-quality single crystal of an enantiomerically pure stereoisomer of the compound. nih.gov This is often the most challenging step.

Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected. nih.gov

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. researchgate.net

Absolute Configuration Determination: For a chiral molecule, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. nih.gov The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry. A value close to zero for a given configuration confirms its correctness.

While providing definitive structural information, this method is dependent on the ability to grow suitable single crystals. nih.gov

| Parameter | Description | Hypothetical Data for this compound |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| Flack Parameter | A value used to determine the absolute configuration. A value near 0 indicates the correct assignment. | 0.05(3) |

| Bond Lengths (Å) | The distances between bonded atoms. | C-N: ~1.47, C-C: ~1.54 |

| **Bond Angles (°) ** | The angles between adjacent bonds. | C-N-C: ~112°, C-C-C: ~109.5° |

Chemical Reactivity and Transformation Studies of 3 Methyl Decahydro Quinoline Hydrochloride

Nucleophilic and Electrophilic Reactivity of the Nitrogen Atom

The nitrogen atom in 3-methyl-decahydro-quinoline possesses a lone pair of electrons, making it a nucleophilic center. Its reactivity is influenced by steric hindrance from the bicyclic ring structure. In its hydrochloride salt form, the nitrogen is protonated, and deprotonation with a base is necessary to unleash its nucleophilic character.

N-Alkylation and Acylation Reactions

The secondary amine functionality of 3-methyl-decahydro-quinoline readily participates in N-alkylation and N-acylation reactions upon conversion to the free base.

N-Alkylation: This reaction involves the treatment of the free amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The nitrogen atom acts as a nucleophile, displacing the halide and forming a C-N bond, which results in a tertiary amine. Magnetic resonance studies on N-substituted cis-decahydroquinolines have shown that the conformation of the product is influenced by the nature of the alkyl group introduced. rsc.orgrsc.org For instance, N-methylation of cis-decahydroquinoline (B84933) favors a conformation where the methyl group is equatorial.

N-Acylation: The reaction with acylating agents like acid chlorides or anhydrides yields N-acyl derivatives (amides). researchgate.netarkat-usa.org This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Electrochemical methods for N-acylation have also been developed, offering a sustainable approach under mild, aqueous conditions. rsc.org

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | 1,3-Dimethyl-decahydro-quinoline | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N-Benzylation | Benzyl Bromide (BnBr) | 1-Benzyl-3-methyl-decahydro-quinoline | Base (e.g., Et₃N), Solvent (e.g., THF) |

| N-Acetylation | Acetyl Chloride (CH₃COCl) | 1-(3-Methyl-decahydro-quinolin-1-yl)ethanone | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Benzoylation | Benzoyl Chloride (PhCOCl) | (3-Methyl-decahydro-quinolin-1-yl)(phenyl)methanone | Base (e.g., NaOH aq.), Schotten-Baumann conditions |

Quaternization Reactions of the Nitrogen

Quaternization involves the further alkylation of the tertiary amine product from N-alkylation to form a quaternary ammonium (B1175870) salt. mdpi.com This reaction, often achieved by treatment with an excess of a reactive alkyl halide like methyl iodide, converts the neutral tertiary amine into a positively charged quaternary ammonium ion. researchgate.net These salts are important in various applications, including as phase-transfer catalysts. The process is often referred to as exhaustive methylation. numberanalytics.combyjus.com The reaction conditions, such as temperature and the nature of the quaternizing agent, can be controlled to achieve the desired product. google.com

Reactivity at the Methyl Group and Other Aliphatic Positions

The reactivity of the C-H bonds in the saturated carbocyclic and heterocyclic rings, including the methyl group, is generally low. However, they can undergo functionalization under specific conditions, typically involving radical pathways or strong oxidizing agents.

Oxidation Reactions at C-H Bonds

The aliphatic C-H bonds of the decahydroquinoline (B1201275) ring system are susceptible to oxidation, although this often requires potent reagents and may lack selectivity. The development of methods for the selective oxidation of aliphatic C-H bonds is a significant area of research. acs.orgnih.gov In the context of cyclic amines, oxidation can be directed to positions alpha to the nitrogen atom. acs.org However, protecting the amine or using specific catalytic systems can allow for oxidation at more remote C-H bonds. thieme-connect.com For instance, iron-catalyzed systems have been shown to effect remote C-H oxidation in nitrogen-containing molecules. nih.gov

| Oxidizing Agent | Potential Products | Comments |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Ring-cleavage products, ketones, carboxylic acids. | Harsh conditions, often leads to over-oxidation and low selectivity. |

| Chromium Trioxide (CrO₃) | Ketones at secondary carbons. | Toxic reagent, requires careful control of reaction conditions. |

| Catalytic Systems (e.g., Fe(PDP)) | Hydroxylated derivatives at specific C-H bonds. | Offers potential for higher selectivity in late-stage functionalization. nih.gov |

Functionalization of the Methyl Group

The methyl group at the C-3 position consists of primary C-H bonds, which are typically the least reactive among sp³ C-H bonds. Functionalization of this group without affecting other positions on the ring is challenging. However, strategies for the functionalization of methyl groups on heterocyclic systems are known, often involving deprotonation with a strong base followed by reaction with an electrophile. researchgate.net Radical-based reactions, such as free-radical halogenation, could also introduce functionality at the methyl group, although this may compete with reactions at the tertiary C-H bonds on the ring, which are generally more reactive towards radical abstraction.

Ring-Opening and Ring-Contraction/Expansion Reactions

The saturated rings of decahydroquinoline are generally stable. Ring manipulations such as opening, contraction, or expansion typically require the introduction of specific functional groups or the use of particular reaction sequences.

Ring-Opening: A classic method for the ring-opening of cyclic amines is the Hofmann elimination. numberanalytics.combyjus.comwikipedia.orgallen.inlibretexts.org This multi-step process involves:

Exhaustive Methylation: The 3-methyl-decahydro-quinoline is treated with excess methyl iodide to form the N,N-dimethyl quaternary ammonium iodide salt.

Hydroxide (B78521) Formation: The iodide salt is treated with silver oxide and water to form the corresponding quaternary ammonium hydroxide.

Elimination: Heating the hydroxide salt induces an E2 elimination reaction, where a proton is abstracted from a beta-carbon, leading to the cleavage of a C-N bond and the formation of an alkene. libretexts.org Since the nitrogen is part of two rings, the initial Hofmann elimination will open one of the rings, resulting in a substituted cycloalkene with a tethered dimethylamino group. A second iteration of the Hofmann elimination would be required to completely remove the nitrogen atom.

Ring-Contraction/Expansion: These rearrangements are less common for simple saturated systems like decahydroquinoline and usually require specific structural features.

Ring Expansion: Synthetic routes have been developed to access decahydroquinolines through the ring expansion of smaller ring systems like octahydroindoles. acs.org This often involves the formation of an intermediate aziridinium (B1262131) ion, which then undergoes a stereocontrolled ring-opening.

Ring Contraction: Deaminative ring contraction is a strategy that can be used to prepare polycyclic heteroaromatics from larger ring systems. nih.govrsc.orgresearchgate.net This process might involve the in-situ formation of a cyclic ammonium cation followed by a base-induced rearrangement. However, applying such a sequence to a simple saturated system like 3-methyl-decahydro-quinoline would require prior functionalization.

Cleavage of the Decahydroquinoline Ring

The decahydroquinoline ring system is a robust saturated heterocyclic structure. Scientific literature available does not provide specific examples of the cleavage of the 3-methyl-decahydro-quinoline hydrochloride ring under typical synthetic conditions. The stability of the decahydroquinoline core is evident from its presence in various natural products and its use as a synthetic building block. acs.org Ring-opening reactions would likely require harsh conditions, such as strong oxidizing agents or specialized catalytic systems designed for C-N or C-C bond cleavage. For instance, oxidative degradation of similar saturated N-heterocycles can lead to ring cleavage, but such studies specifically on this compound are not prevalent. The inherent stability of the decahydroquinoline skeleton is a key feature of this compound class.

Hydrogenation and Dehydrogenation of the Ring System

The interconversion between decahydroquinolines, tetrahydroquinolines, and quinolines through hydrogenation and dehydrogenation reactions is a significant area of research, particularly in the context of hydrogen storage and organic synthesis.

Hydrogenation

The hydrogenation of methylquinolines to their corresponding decahydroquinoline derivatives has been investigated. For instance, the hydrogenation of 8-methylquinoline (B175542) over a Ru/Al2O3 catalyst has been studied in detail. rsc.org The reaction proceeds in a stepwise manner, with the nitrogen-containing ring being hydrogenated first to yield 1,2,3,4-tetrahydro-8-methylquinoline, followed by the hydrogenation of the benzene (B151609) ring to afford decahydro-8-methylquinoline. rsc.org A similar stepwise reduction is observed in the catalytic transfer hydrogenation of 6-methylquinoline (B44275) using ammonia (B1221849) borane (B79455) as a hydrogen source. researchgate.netnih.gov

The complete hydrogenation of quinoline (B57606) itself to decahydroquinoline has been optimized using a 5% Pd/Al2O3 catalyst, achieving a yield of over 99% under 50 bar H2 pressure at 175°C in isopropanol (B130326). ncl.res.in The kinetics of 2-methylquinoline (B7769805) hydrogenation have also been explored, highlighting the influence of temperature and pressure on the reaction rate and selectivity. iscre28.org These studies suggest that the hydrogenation of 3-methylquinoline (B29099) to 3-methyl-decahydroquinoline (B8644559) would proceed under similar catalytic conditions, likely with a ruthenium or palladium catalyst.

Dehydrogenation

The dehydrogenation of decahydroquinolines is a key reaction for their potential application as liquid organic hydrogen carriers (LOHCs). The process involves the release of hydrogen gas, converting the saturated ring system back to an aromatic quinoline. The photocatalytic dehydrogenation of decahydroquinoline to quinoline has been demonstrated using a Ru(bpy)32+ photosensitizer. researchgate.net The reaction proceeds through a series of successive dehydrogenation steps. researchgate.net

Catalytic dehydrogenation of saturated N-heterocycles, including decahydroquinolines, can also be achieved using various transition metal catalysts. rsc.org The efficiency of these reactions is often dependent on the catalyst, solvent, and reaction temperature. The data below, extrapolated from studies on related compounds, illustrates typical conditions for these transformations.

| Transformation | Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydrogenation | 8-Methylquinoline | Ru/Al2O3 | 7 MPa H2, 160-180 °C, Dioxane | Decahydro-8-methylquinoline | ~100% conversion | rsc.org |

| Hydrogenation | Quinoline | 5% Pd/Al2O3 | 50 bar H2, 175 °C, Isopropanol | Decahydroquinoline | >99% | ncl.res.in |

| Transfer Hydrogenation | 6-Methylquinoline | Cobalt-amido complex | H3N·BH3, THF, 25 °C | 1,2,3,4-Tetrahydro-6-methylquinoline | - | researchgate.netnih.gov |

| Photocatalytic Dehydrogenation | Decahydroquinoline | Ru(bpy)32+ | Visible light, Acetonitrile | Quinoline | - | researchgate.net |

Reactivity in Specific Reaction Environments (e.g., photocatalysis, electrochemistry, microwave-assisted)

The reactivity of saturated N-heterocycles like 3-methyl-decahydro-quinoline can be significantly influenced by specific reaction environments that utilize alternative energy sources.

Photocatalysis

Photocatalysis offers a mild and efficient way to functionalize saturated N-heterocycles. acs.orgnih.govethz.chresearchgate.net Reactions are typically initiated by a photocatalyst that, upon light absorption, can engage in electron transfer processes. For saturated amines, this can lead to the formation of nitrogen-centered radicals or iminium ions, which can then undergo further reactions. For instance, photocatalytic oxidation can lead to C-H functionalization at the α- or β-position to the nitrogen atom. acs.org While specific studies on this compound are not available, it is plausible that under photocatalytic conditions, selective oxidation or functionalization of the decahydroquinoline ring could be achieved. The protonated nature of the hydrochloride salt might influence the initial electron transfer step.

Electrochemistry

Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. nih.govbohrium.comresearchgate.net The electrochemical synthesis of saturated nitrogen-containing heterocycles has been explored, often involving the formation of nitrogen-centered radicals. bham.ac.ukacs.org For a molecule like 3-methyl-decahydro-quinoline, anodic oxidation could lead to the formation of radical cations, which could then undergo deprotonation and further oxidation to yield unsaturated derivatives or undergo coupling reactions. The specific outcome would depend on the electrode material, solvent, electrolyte, and applied potential. The hydrochloride salt would likely require a higher oxidation potential compared to the free base.

Microwave-Assisted Reactions

Computational and Theoretical Studies on 3 Methyl Decahydro Quinoline Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and energetic properties of molecules. For a flexible system like 3-Methyl-decahydro-quinoline hydrochloride, which features a fused ring system and a stereocenter, these calculations are crucial for identifying the most stable conformations.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the conformational isomers of medium-sized organic molecules. The conformational space of 3-Methyl-decahydro-quinoline arises from the cis/trans fusion of the decalin ring system, the axial/equatorial orientation of the methyl group at the C3 position, and the puckering of the heterocyclic ring.

Theoretical studies on related decahydroquinoline (B1201275) systems have demonstrated that the relative energies of different conformers can be reliably calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d). For this compound, the protonation of the nitrogen atom introduces further conformational considerations, including the orientation of the N-H bond.

A systematic conformational search would typically be performed, followed by geometry optimization of each unique conformer. The calculated relative energies would then indicate the population of each conformer at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Fusion | Methyl Orientation | Relative Energy (kcal/mol) |

| 1 | trans | equatorial | 0.00 |

| 2 | trans | axial | 1.85 |

| 3 | cis | equatorial | 2.50 |

| 4 | cis | axial | 4.20 |

Note: The data presented in this table is representative and based on typical energy differences found in substituted decahydroquinoline systems. Actual values would require specific DFT calculations for this compound.

Ab initio calculations, which are based on first principles without empirical parameters, provide a detailed description of a molecule's electronic properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be employed to study the electronic structure of this compound.

These calculations can determine key electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to nucleophilic or electrophilic attack. For the hydrochloride salt, the positive charge is expected to be localized around the ammonium (B1175870) group.

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 5.4 D |

Note: These values are illustrative and represent typical results from ab initio calculations on similar protonated heterocyclic compounds.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational prediction of NMR chemical shifts has become a valuable tool for assigning complex spectra and distinguishing between isomers. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov

For this compound, calculating the ¹H and ¹³C NMR chemical shifts for each stable conformer and then averaging them based on their calculated Boltzmann populations would provide a theoretical spectrum. Comparing this predicted spectrum with experimental data can help to confirm the dominant conformation in solution.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Major Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 55.2 | 54.8 |

| C3 | 34.5 | 34.1 |

| C4 | 28.9 | 28.5 |

| C4a | 38.7 | 38.3 |

| C5 | 25.1 | 24.7 |

| C6 | 25.8 | 25.4 |

| C7 | 26.3 | 25.9 |

| C8 | 32.1 | 31.7 |

| C8a | 60.5 | 60.1 |

| 3-CH₃ | 21.4 | 21.0 |

Note: The presented chemical shifts are hypothetical and serve to illustrate the expected correlation between predicted and experimental values.

Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformers, thus aiding in the conformational assignment. Key vibrational modes to examine would include the N-H stretch of the ammonium ion, C-H stretching and bending modes, and the skeletal vibrations of the decahydroquinoline ring system.

Since this compound is a chiral molecule, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to determine its absolute configuration. Time-dependent DFT (TD-DFT) is the standard method for predicting ECD spectra, which arise from the differential absorption of left and right circularly polarized light by chromophores in a chiral environment. nih.gov VCD spectra, the vibrational analogue of ECD, are also predictable using DFT. researchgate.net

By calculating the theoretical ECD and VCD spectra for one enantiomer (e.g., the R enantiomer) of this compound, the experimental spectrum can be matched to either the calculated spectrum or its mirror image to determine the absolute configuration of the sample. The theoretical spectrum is typically a Boltzmann-weighted average of the spectra calculated for all significant conformers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate steps involved in the chemical synthesis of this compound. By simulating the reaction pathways at a molecular level, researchers can gain insights into the underlying mechanisms that govern its formation.

Transition State Analysis for Synthetic Pathways

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. These high-energy, transient molecular configurations represent the pinnacle of the energy barrier that must be surmounted for a reaction to proceed. Transition state theory is a fundamental concept in this analysis, providing a framework for calculating reaction rates based on the properties of these fleeting structures. wikipedia.orgbohrium.comlibretexts.org For the synthesis of substituted decahydroquinolines, computational methods are employed to locate the transition state structures for key bond-forming and bond-breaking events. The geometry, energy, and vibrational frequencies of these transition states are calculated to confirm their nature and to determine the activation energy of the reaction.

| Parameter | Description | Typical Computational Method |

| Geometry Optimization | Determination of the lowest energy arrangement of atoms for the transition state. | Density Functional Theory (DFT), Ab initio methods |

| Frequency Calculation | Confirmation of a true transition state (one imaginary frequency) and calculation of zero-point vibrational energy. | DFT, Ab initio methods |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Calculated from the potential energy surface |

This table is interactive. Click on the headers to learn more about each parameter.

Energy Landscapes of Chemical Transformations

The energy landscape provides a comprehensive map of all possible molecular conformations and their corresponding potential energies. nih.gov For the synthesis of this compound, the energy landscape illustrates the energetic pathways from reactants to products, including any intermediates and transition states. By mapping this landscape, chemists can predict the most likely reaction pathways and identify potential side reactions. The study of energy landscapes is crucial for optimizing reaction conditions to favor the formation of the desired product. duke.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a cinematic view of molecular motion, allowing researchers to observe the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments. mdpi.combozok.edu.trresearchgate.netgazi.edu.tr

Conformational Dynamics in Solution

In solution, this compound is not a static entity but rather a flexible molecule that constantly explores a multitude of conformations. The decahydroquinoline ring system, with its fused six-membered rings, can adopt various chair, boat, and twist-boat conformations. The presence and position of the methyl group, as well as the protonation of the nitrogen atom, significantly influence the conformational preferences. MD simulations can track the transitions between these different conformations, providing insights into the molecule's flexibility and the relative populations of different conformational states.

| Conformation | Key Features | Relative Stability |

| Chair-Chair | Generally the most stable conformation for decalin-like systems. | High |

| Chair-Boat | A higher energy conformation. | Moderate |

| Boat-Boat | Typically a high-energy, unstable conformation. | Low |

This table is interactive. Click on the headers to explore the different conformations.

Interaction with Solvents and Other Molecules

The interaction of this compound with its surrounding environment is crucial to its behavior. As a hydrochloride salt, it is expected to be soluble in polar solvents. researchgate.net MD simulations can model the solvation process, showing how solvent molecules arrange themselves around the cation and the chloride anion. These simulations can quantify the strength of the interactions, such as hydrogen bonding between the protonated amine and solvent molecules, and provide a detailed picture of the solvation shell. researchgate.net This understanding is vital for predicting solubility and reactivity in different solvent systems. Furthermore, simulations can be used to study its interactions with other molecules, which is fundamental in various chemical and biological contexts.

Derivatization and Exploration of Analogs of 3 Methyl Decahydro Quinoline Hydrochloride

Synthesis of Substituted Decahydroquinoline (B1201275) Derivatives

The synthesis of substituted decahydroquinolines allows for the fine-tuning of the molecule's properties. Methodologies often focus on achieving high diastereoselectivity to control the spatial arrangement of substituents. nih.gov A common strategy involves the reduction of a lactam-ester to form the core bicyclic amine system. nih.gov

Functionalization of the decahydroquinoline ring introduces new reactive handles and modifies the electronic and steric properties of the molecule. Key methods include hydroxylation and halogenation.

Hydroxylation: The introduction of hydroxyl groups is a critical transformation, as these groups can act as hydrogen bond donors and acceptors, significantly influencing a molecule's interaction with biological targets. nih.gov The ability to introduce hydroxyl groups at specific positions, such as C7 and C8 of the decahydroquinoline core, is essential for mimicking the structure of complex natural alkaloids. nih.gov Late-stage C(sp³)—H hydroxylation, often catalyzed by iron or manganese complexes, provides a direct method for this modification. nih.gov These reactions can proceed through metal(oxo) intermediates, although competing free-radical pathways can sometimes lead to a mixture of products or scrambling of stereochemistry. nih.gov

Halogenation: The introduction of halogen atoms, such as bromine, serves to create intermediates for further cross-coupling reactions or to directly modulate activity. Methodologies for the C–H functionalization of related aromatic quinolines, for instance, have been developed for regioselective halogenation at the C3 position. nih.gov An approach involving Ir-catalyzed C3-borylation followed by halodeboronation with copper(II) bromide allows for a streamlined, directing-group-free synthesis of halogenated derivatives. nih.gov Another strategy involves visible light-promoted ring-opening functionalization of related cycloalkanols, which can be brominated under mild conditions to yield distally bromo-substituted ketones. researchgate.net

Table 1: Examples of Ring Functionalization Reactions on Decahydroquinoline and Related Systems

| Functionalization | Reagents/Catalysts | Target Position(s) | Key Outcome |

| Hydroxylation | Iron or Manganese Porphyrin Systems | Aliphatic C-H bonds | Introduction of -OH groups. nih.gov |

| Borylation/Halogenation | Ir-catalyst, CuBr₂ | C3 (on quinoline (B57606) core) | Regioselective introduction of bromine. nih.gov |

| Ring-Opening Bromination | Visible light, Brominating agent | Cyclic C-C σ-bond | Formation of bromo-substituted ketones. researchgate.net |

Modifications to side chains, such as the methyl group at the C3 position of 3-Methyl-decahydro-quinoline, are crucial for exploring structure-activity relationships. Research on related quinoline systems provides insight into potential strategies. Methodologies for the transformation of methyl groups at the C2 and C8 positions of quinoline have been extensively reviewed, covering both metal-catalyzed and metal-free protocols for C(sp³)—H functionalization. researchgate.netthieme-connect.de These transformations allow for the elongation or functionalization of the methyl group, converting it into a variety of other functionalities. researchgate.net

Table 2: Potential Side-Chain Modifications for Methyl-Substituted Decahydroquinolines

| Reaction Type | Catalyst/Reagent Class | Resulting Functional Group |

| C(sp³)–H Amidation | Various | Amide |

| Oxidative Cyclization | Iodine | Oxazole |

| C-H Functionalization | Rhodium, Cobalt, Copper, etc. | Various (e.g., esters, ethers) |

This table is based on methodologies developed for methylquinolines. researchgate.net

Formation of Macrocycles or Polycyclic Systems Incorporating Decahydroquinoline Moiety

The decahydroquinoline nucleus can serve as a rigid scaffold for the construction of larger, more complex molecules such as macrocycles and polycyclic systems. The incorporation of this moiety can pre-organize the conformation of a larger ring, which is a valuable strategy in drug discovery. researchgate.net

Macrocycles: The synthesis of macrocycles often involves a ring-closing step, with common reactions including macrolactam formation and ring-closing metathesis. researchgate.net The decahydroquinoline unit can be incorporated into a linear precursor which is then cyclized. For example, methods used to create macrocycles containing other N-heterocycles, such as pyrazole (B372694) or triazole, can be adapted. mdpi.com These syntheses often involve the [2+2] cyclocondensation of a diamine with a suitable dialkyl halide under high-dilution conditions. mdpi.com

Polycyclic Systems: The decahydroquinoline moiety is a subunit of many polycyclic natural alkaloids. nih.gov Synthetic strategies often involve annulation reactions where additional rings are fused onto the decahydroquinoline core. For instance, cascade reactions catalyzed by gold(I) have been used to construct polycyclic dihydroquinazolinones from simpler precursors, demonstrating a powerful method for building complex fused systems. researchgate.netmdpi.com Similarly, [4+2] and [3+2] annulations are employed to build novel polycyclic frameworks from related N-heterocyclic starting materials. mdpi.com

Heteroatom Substitution within the Decahydroquinoline Skeleton

Replacing one or more carbon atoms of the decahydroquinoline skeleton with a heteroatom (e.g., oxygen, sulfur, or another nitrogen) can dramatically alter the compound's properties. Theoretical studies on related polycyclic systems show that such substitutions impact ring strain, molecular curvature, and the energy barrier for ring inversion. rsc.org For example, substituting a larger atom at a peripheral position tends to flatten the ring system, while substitution at a central (hub) position can make the structure deeper. rsc.org While specific examples for the decahydroquinoline skeleton are not prevalent in the provided context, the principles derived from computational studies on other systems, like sumanene (B50392) and corannulene, suggest that heteroatom substitution would be a viable strategy to modify the three-dimensional shape and rigidity of the decahydroquinoline framework. rsc.orgrsc.org

Stereochemical Implications in Analog Synthesis

Stereochemistry is a critical aspect of decahydroquinoline chemistry, as the molecule contains multiple stereocenters. The precise three-dimensional arrangement of atoms is often a key determinant of biological activity. nih.gov The synthesis of analogs must therefore carefully control the stereochemistry at each chiral center. nih.gov For example, in the synthesis of certain trisubstituted cis-decahydroquinolines, the stereochemistry of the substituents is controlled by the cis-substitution of the starting cyclohexene (B86901) ring. nih.gov

During the derivatization of a chiral molecule, a reaction at or near a stereocenter can either proceed with retention of its configuration, inversion (flipping) of its configuration, or racemization (loss of stereochemical information).

Inversion of Stereochemistry: Classic Sₙ2 reactions are the most common examples where inversion of stereochemistry occurs. If a substituent on a stereogenic carbon of the decahydroquinoline ring is displaced by a nucleophile in a single concerted step, the nucleophile will attack from the side opposite to the leaving group, resulting in an inversion of the center's configuration.

The choice of reagents and reaction conditions is paramount in directing the stereochemical outcome. Some catalytic processes, particularly those involving long-lived free radical intermediates, can lead to a loss of stereospecificity, resulting in a mixture of diastereomers. nih.gov Therefore, achieving stereocontrol is a central challenge and a primary goal in the synthesis of complex decahydroquinoline derivatives. researchgate.net

Table 3: Summary of Stereochemical Outcomes in Derivatization

| Stereochemical Outcome | Mechanistic Principle | Typical Reaction Type |

| Retention | Double Inversion | B12-dependent enzymatic methylation. nih.gov |

| Inversion | Concerted backside attack | Sₙ2 displacement reactions. |

| Racemization/Mixture | Formation of planar or long-lived radical intermediates | Reactions proceeding through carbocations or non-selective radical pathways. nih.gov |

Diastereoselective and Enantioselective Synthesis of Analogs

The synthesis of specific stereoisomers of 3-methyl-decahydro-quinoline analogs is a significant challenge in medicinal chemistry, as the biological activity of such compounds is often highly dependent on their three-dimensional structure. Researchers have developed various diastereoselective and enantioselective strategies to control the stereochemistry during the formation of the decahydroquinoline core and the introduction of substituents. These methods often employ chiral catalysts, auxiliaries, or enzymatic reactions to achieve high levels of stereocontrol.

A notable approach to diastereoselective synthesis involves the stereocontrolled reduction of a partially unsaturated precursor. For instance, the hydrogenation of a substituted quinoline or tetrahydroquinoline intermediate can proceed with high diastereoselectivity, influenced by the existing stereocenters on the molecule or by the catalyst system employed. The choice of catalyst and reaction conditions is crucial in directing the approach of hydrogen to one face of the molecule over the other, thus establishing the desired relative stereochemistry of the newly formed chiral centers.

One documented strategy for the synthesis of a highly substituted cis-decahydroquinoline (B84933) system, which serves as a core for various alkaloids, utilizes a Knoevenagel condensation followed by an intramolecular lactam formation. nih.gov In this multi-step synthesis, the stereochemistry of the substituents is controlled by the cis-substitution of the starting cyclohexene ring. nih.gov A key step involves the stereoselective reduction of a double bond within the bicyclic system using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, which yields a single diastereomer. nih.gov This highlights how existing stereocenters can direct the stereochemical outcome of subsequent transformations.

For the enantioselective synthesis of decahydroquinoline analogs, asymmetric catalysis is a powerful tool. This can involve the use of chiral transition metal complexes to catalyze key bond-forming reactions. For example, the asymmetric hydrogenation of quinoline precursors using iridium or ruthenium catalysts bearing chiral ligands has been shown to produce enantioenriched tetrahydroquinolines. These intermediates can then be further reduced to the corresponding decahydroquinolines, with the stereochemistry established in the initial hydrogenation step being carried through.

Chemo-enzymatic methods have also emerged as a valuable strategy. These approaches combine the selectivity of enzymes with the versatility of chemical synthesis. For instance, a one-pot cascade reaction employing an ene reductase (ERED) and an imine reductase (IRED) has been used for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. rsc.org This biocatalytic system can achieve excellent enantioselectivity (97% to >99% ee), providing a key chiral intermediate that can be subsequently cyclized to form the desired tetrahydroquinoline scaffold. rsc.org

The following interactive table summarizes different catalytic systems and methods used in the stereoselective synthesis of decahydroquinoline and tetrahydroquinoline derivatives, which are relevant precursors for the target analogs.

| Method | Catalyst/Reagent | Substrate Type | Product | Stereochemical Outcome | Reference |

| Diastereoselective Reduction | 10% Pd/C, H₂ | Enone-containing bicyclic lactam | cis-Decahydroquinoline derivative | Single diastereomer | nih.gov |

| Knoevenagel Condensation | Triethylamine (Et₃N) | Disubstituted cyclohexene aldehyde | Alkylidene malonate | Prevention of epimerization | nih.gov |

| Chemo-enzymatic Cascade | Ene Reductase (ERED) / Imine Reductase (IRED) | α,β-Unsaturated aldehydes | (S)-N-(3-aryl-2-methylpropyl) prop-2-en-1-amines | 97% to >99% ee | rsc.org |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes | Substituted quinolines | Chiral tetrahydroquinolines | High enantioselectivity | N/A |

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a cornerstone for the molecular formula determination and structural investigation of organic compounds. nih.gov Its ability to provide exact mass measurements with high accuracy allows for the unambiguous determination of elemental compositions and offers deep insights into molecular structure through the analysis of fragmentation patterns. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 3-Methyl-decahydro-quinoline hydrochloride, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of quinoline (B57606) and isoquinoline (B145761) alkaloids often involves characteristic cleavages of the heterocyclic ring system. nih.govresearchgate.net In the case of the saturated decahydroquinoline (B1201275) core, fragmentation would likely be initiated by ring-opening reactions, followed by the loss of neutral fragments. Expected fragmentation pathways for the 3-methyl-decahydro-quinoline cation would include:

Loss of the methyl group: A fragment corresponding to the loss of a methyl radical (•CH₃) or methane (B114726) (CH₄).

Ring Cleavage: Fissions within the saturated carbocyclic or heterocyclic rings, leading to a series of characteristic smaller ions that help to map the core structure.

Retro-Diels-Alder (RDA) reactions: While more common in unsaturated systems, RDA-type fragmentations can occur in saturated rings and provide valuable information about the substituent positions. nih.gov

The analysis of these fragmentation pathways allows for the confirmation of the core decahydroquinoline structure and the position of the methyl substituent.

Table 1: Predicted MS/MS Fragmentation of Protonated 3-Methyl-decahydro-quinoline This table presents hypothetical data for illustrative purposes.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 154.16 | 139.14 | CH₃ | Decahydro-quinoline cation |

| 154.16 | 110.13 | C₃H₈ | Ring-opened fragment |

| 154.16 | 96.11 | C₄H₁₀ | Fragment containing the nitrogen heterocycle |

| 154.16 | 82.09 | C₅H₁₂ | Fragment from carbocyclic ring cleavage |

A key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within a few parts per million (ppm). researchgate.net This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For the free base, 3-methyl-decahydro-quinoline, the molecular formula is C₁₀H₁₉N. The expected exact mass of its protonated ion [C₁₀H₁₉N+H]⁺ can be calculated. An experimental measurement that matches this theoretical mass with low error (e.g., < 5 ppm) provides strong evidence for the assigned elemental composition, ruling out other potential formulas.

Table 2: Elemental Composition Verification by HRMS This table presents hypothetical data for illustrative purposes.

| Molecular Formula | Ion Type | Theoretical m/z | Measured m/z | Mass Error (ppm) |

| C₁₀H₁₉N | [M+H]⁺ | 154.15903 | 154.15889 | -0.91 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. uncw.edu Advanced NMR methods, particularly multi-dimensional techniques, provide detailed information about the molecular skeleton, connectivity, and three-dimensional structure. science.gov

Multi-dimensional NMR experiments are crucial for deciphering the complex spin systems present in molecules like 3-methyl-decahydro-quinoline. scielo.bruvic.caresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For 3-methyl-decahydro-quinoline, COSY would reveal the connectivity of protons within each ring and along the aliphatic chains, helping to trace the proton network throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (¹JCH). youtube.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals, mapping out all C-H single bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). youtube.com HMBC is critical for piecing together the molecular skeleton. For instance, it would show a correlation from the methyl protons to carbon C3, confirming the position of the methyl group. It would also reveal correlations between protons on one ring and carbons in the other, confirming the quinoline ring fusion.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining stereochemistry. In 3-methyl-decahydro-quinoline, NOESY correlations would be used to establish the relative stereochemistry of the ring fusion (cis or trans) and the orientation (axial or equatorial) of the methyl group at the C3 position.

Table 3: Illustrative Multi-Dimensional NMR Correlations for a Stereoisomer of 3-Methyl-decahydro-quinoline This table presents hypothetical data for illustrative purposes.

| Proton (¹H) | Key COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| H3 | H2, H4 | C3 | C2, C4, C4a, -CH₃ | H2, H4, H4a |

| -CH₃ protons | H3 | C-CH₃ | C2, C3, C4 | H3, H4 |

| H4a | H4, H5, H8a | C4a | C3, C5, C8, C8a | H5, H8a |

| H8a | H1, H4a, H7 | C8a | C1, C4a, C5, C7 | H1, H4a |

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and properties of a compound in its crystalline form. nih.gov For this compound, ssNMR can be used to:

Characterize Polymorphism: Identify and distinguish between different crystalline forms (polymorphs), which may have different physical properties.

Probe Intermolecular Interactions: Analyze the effects of crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion, on the local chemical environment.

Determine Conformation in the Solid State: Elucidate the precise molecular conformation adopted within the crystal lattice, which may differ from the average conformation in solution.